molecular formula C8H9ClFNO B15095590 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol

Cat. No.: B15095590
M. Wt: 189.61 g/mol
InChI Key: HXDRCSMKDPIXAA-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10ClFNO It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques such as crystallization or chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro or fluoro substituents.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-1-(2-chloro-6-fluorophenyl)ethanone.

    Reduction: Formation of 2-amino-1-(2-fluorophenyl)ethan-1-ol or 2-amino-1-(2-chlorophenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol
  • 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-ol
  • 2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-ol

Uniqueness

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

2-amino-1-(2-chloro-6-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2

InChI Key

HXDRCSMKDPIXAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CN)O)F

Origin of Product

United States

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